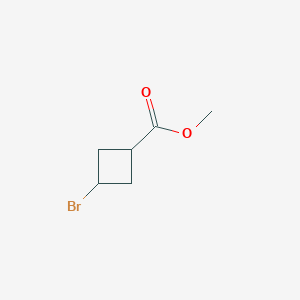

Methyl 3-bromocyclobutane-1-carboxylate

描述

Methyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical reactions and research applications .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-bromocyclobutane-1-carboxylate can be synthesized from 3-oxocyclobutanecarboxylic acid. The synthesis involves the bromination of the cyclobutane ring followed by esterification . The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound .

化学反应分析

Types of Reactions

Methyl 3-bromocyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form cyclobutane derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclobutane derivatives, reduced cyclobutane compounds, and oxidized carboxylic acids .

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

Methyl 3-bromocyclobutane-1-carboxylate is widely used as a building block in organic synthesis. It serves as an intermediate for the synthesis of more complex molecules, including bicyclic compounds such as Bicyclo[1.1.0]butanes (BCBs). The first synthesis of BCBs using this compound was reported by Wiberg and Ciula in 1959, demonstrating its long-standing utility in organic chemistry.

Reactivity in Substitution Reactions

The bromine atom in this compound makes it an excellent candidate for nucleophilic substitution reactions. This property allows chemists to modify the compound and create derivatives with altered biological or chemical properties.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound induces apoptosis through mechanisms such as caspase activation and reactive oxygen species (ROS) generation, making it a promising candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| HepG2 | 18.2 | ROS generation and mitochondrial dysfunction |

| A549 | 20.1 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing moderate activity against several bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Material Science

Design of Novel Materials

Due to its unique structural features, this compound is utilized in material science for designing novel materials with specific properties. Its reactivity allows for the development of materials that can be tailored for specific applications, including polymers and other advanced materials.

作用机制

The mechanism of action of methyl 3-bromocyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound can also undergo ring-opening reactions under specific conditions, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Similar Compounds

- Methyl 3-chlorocyclobutane-1-carboxylate

- Methyl 3-fluorocyclobutane-1-carboxylate

- Methyl 3-iodocyclobutane-1-carboxylate

Uniqueness

Methyl 3-bromocyclobutane-1-carboxylate is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom is more reactive compared to chlorine or fluorine. This makes it a valuable intermediate in organic synthesis and research .

生物活性

Methyl 3-bromocyclobutane-1-carboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a bromine atom and a carboxylate group. The molecular formula is , and it exhibits properties typical of halogenated carboxylates, which often influence their biological activity.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . A study evaluated various derivatives of cyclobutane carboxylates for their effects on cancer cell lines. The results demonstrated that certain modifications to the cyclobutane structure could enhance cytotoxicity against specific cancer types, particularly breast cancer cell lines (e.g., MDA-MB-231) .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.5 | Induction of apoptosis |

| Modified derivative A | MCF-7 | 10.2 | Inhibition of cell proliferation |

| Modified derivative B | HepG2 | 8.9 | Cell cycle arrest in G0/G1 phase |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that compounds with similar structures can inhibit the COX-2 enzyme, which plays a significant role in inflammation . The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects, making these compounds attractive candidates for anti-inflammatory therapies.

Table 2: COX-2 Inhibition Assay Results

| Compound | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| This compound | 12.5 | 5:1 |

| Celecoxib | 0.5 | - |

| Indomethacin | 15.0 | - |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:

- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Regulation : It can induce cell cycle arrest, particularly in the G0/G1 phase, thereby preventing further proliferation .

- Enzyme Inhibition : The inhibition of COX enzymes suggests potential pathways through which this compound can exert anti-inflammatory effects.

Case Studies and Research Findings

Several studies have highlighted the promising nature of this compound as a lead compound for drug development:

- Breast Cancer Study : A recent investigation focused on its effects on MDA-MB-231 cells, revealing significant reductions in viable cell counts when treated with low concentrations (IC50 = 15.5 µM) .

- Inflammation Model : In a model assessing COX inhibition, this compound demonstrated a favorable profile compared to traditional NSAIDs, indicating its potential as a safer alternative for managing inflammatory conditions .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Methyl 3-bromocyclobutane-1-carboxylate?

- Methodological Answer : The synthesis can be optimized by leveraging palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For brominated cyclobutane derivatives, steric hindrance around the cyclobutane ring often necessitates careful control of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DMF). Monitoring reaction progress via TLC and using anhydrous conditions minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies bromine’s deshielding effect on adjacent protons (e.g., cyclobutane protons at δ 3.5–4.5 ppm). C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbon adjacent to bromine (δ ~55 ppm).

- IR : A strong C=O stretch (~1740 cm) and C-Br stretch (~600 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] and fragmentation patterns (e.g., loss of COOCH) .

Q. How can Cremer-Pople parameters be applied to analyze the puckering of the cyclobutane ring?

- Methodological Answer : The Cremer-Pople method defines a mean plane for the cyclobutane ring and calculates puckering amplitude () and phase angle () using Cartesian coordinates from crystallographic data. For this compound, the bromine substituent likely induces a non-planar "folded" conformation. Software like Mercury CSD visualizes the puckering, while computational tools (e.g., Gaussian) calculate and to quantify distortion .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies of this compound be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or thermal motion. Refinement using SHELXL (with Hirshfeld atom refinement) improves accuracy for bromine-containing structures. Validate results by comparing multiple datasets and applying R-factor convergence criteria (<5%). For ambiguous electron density, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the cyclobutane ring’s strain energy and bromine’s leaving-group ability. Solvent effects (e.g., PCM model for DMSO) and steric maps from Mercury CSD guide predictions of regioselectivity. Cross-validate with experimental kinetics (e.g., Eyring plots) .

Q. How should researchers handle the compound’s stability and hazards during experiments?

- Methodological Answer :

- Stability : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group.

- Safety : Use fume hoods for synthesis due to bromine’s volatility. PPE (nitrile gloves, goggles) is mandatory. Spills require neutralization with sodium bicarbonate followed by ethanol wash .

属性

IUPAC Name |

methyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGFNZFJXRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785181, DTXSID201192971, DTXSID601200815 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-00-6, 1523618-35-0, 1638771-96-6 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。